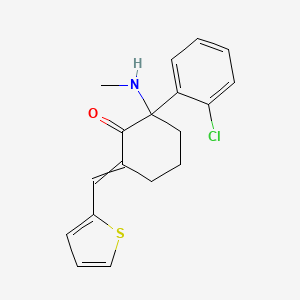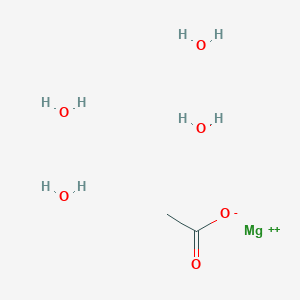![molecular formula C9H12F6N2O4-2 B11819116 [(2S)-1-methylazetidin-2-yl]methanamine;2,2,2-trifluoroacetate](/img/structure/B11819116.png)
[(2S)-1-methylazetidin-2-yl]methanamine;2,2,2-trifluoroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2S)-1-methylazetidin-2-yl]methanamine;2,2,2-trifluoroacetate is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound consists of a methylazetidine moiety linked to a methanamine group, with a trifluoroacetate counterion. The presence of the trifluoroacetate group imparts distinct chemical properties, making it a valuable subject for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-1-methylazetidin-2-yl]methanamine;2,2,2-trifluoroacetate typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-amino alcohol. This step often requires the use of a strong base and a suitable solvent to facilitate the cyclization process.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.
Attachment of the Methanamine Group: The methanamine group is introduced through a nucleophilic substitution reaction, where the azetidine ring is reacted with a suitable amine precursor.
Formation of the Trifluoroacetate Salt: The final step involves the reaction of the synthesized [(2S)-1-methylazetidin-2-yl]methanamine with trifluoroacetic acid to form the trifluoroacetate salt.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
[(2S)-1-methylazetidin-2-yl]methanamine;2,2,2-trifluoroacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoroacetate group can be replaced by other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Various nucleophiles such as halides, thiols, and amines, often in the presence of a suitable solvent like dichloromethane or acetonitrile.
Major Products Formed
Aplicaciones Científicas De Investigación
[(2S)-1-methylazetidin-2-yl]methanamine;2,2,2-trifluoroacetate has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of [(2S)-1-methylazetidin-2-yl]methanamine;2,2,2-trifluoroacetate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The trifluoroacetate group can enhance the compound’s stability and bioavailability, making it more effective in its intended applications.
Comparación Con Compuestos Similares
Similar Compounds
Trifluorotoluene: An organic compound with similar trifluoroacetate functionality, used as a solvent and intermediate in chemical synthesis.
2-(2-(Dimethylamino)ethoxy)ethanol: A polyfunctional compound with tertiary amine, ether, and hydroxyl functionalities.
Uniqueness
[(2S)-1-methylazetidin-2-yl]methanamine;2,2,2-trifluoroacetate stands out due to its unique azetidine ring structure combined with the trifluoroacetate group, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C9H12F6N2O4-2 |
|---|---|
Peso molecular |
326.19 g/mol |
Nombre IUPAC |
[(2S)-1-methylazetidin-2-yl]methanamine;2,2,2-trifluoroacetate |
InChI |
InChI=1S/C5H12N2.2C2HF3O2/c1-7-3-2-5(7)4-6;2*3-2(4,5)1(6)7/h5H,2-4,6H2,1H3;2*(H,6,7)/p-2/t5-;;/m0../s1 |
Clave InChI |
VKOUSHWUINTLGJ-XRIGFGBMSA-L |
SMILES isomérico |
CN1CC[C@H]1CN.C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-] |
SMILES canónico |
CN1CCC1CN.C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bis[1-amino-3-(furan-2-yl)propyl] oxalate](/img/structure/B11819039.png)

![[5-(2-Bromophenoxy)-1-(pyridin-2-ylmethylamino)pentyl] 2,2,2-trifluoroacetate](/img/structure/B11819052.png)
![N,N-bis[(1R)-1-(4-methoxyphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),4,6,9,16,18,20,22-decaen-7-amine](/img/structure/B11819054.png)







![3-Pyridinecarboxaldehyde, 4-[4-fluoro-2-(phenylmethoxy)phenyl]-2,6-bis(1-methylethyl)-5-(1-propen-1-yl)-](/img/structure/B11819104.png)
![N-(4-Pyrrolidin-1-yl-piperidin-1-yl)-[4-(4-benzo[b]thiophen-2-yl-pyrimidin-2-ylamino)phenyl]carboxamide hydrochloride](/img/structure/B11819107.png)
![[[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]methylamino]methanol;dihydrochloride](/img/structure/B11819123.png)
